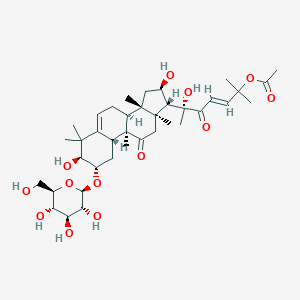

2-O-

Description

Properties

CAS No. |

117869-71-3 |

|---|---|

Molecular Formula |

C38H58O13 |

Molecular Weight |

722.9 g/mol |

IUPAC Name |

[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |

InChI Key |

JXLGHGQDRCPDGI-HEKOSTPLSA-N |

SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |

Synonyms |

2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of 2-O-α-D-glucopyranosyl-sn-glycerol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-α-D-glucopyranosyl-sn-glycerol, commonly known as glucosylglycerol (GG), is a naturally occurring compatible solute with a growing profile of biological activities and biotechnological applications. Primarily identified as a key osmoprotectant in cyanobacteria and other extremophiles, GG's role extends to cryo- and thermoprotection of macromolecules and cells, modulation of cellular processes under stress, and potential applications in cosmetics and therapeutics. This technical guide provides an in-depth overview of the biological activities of 2-O-α-D-glucopyranosyl-sn-glycerol, focusing on its synthesis, regulation, and multifaceted protective functions. The document includes a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of the key molecular pathways and experimental workflows.

Introduction

2-O-α-D-glucopyranosyl-sn-glycerol is a glycoside composed of an α-D-glucose molecule linked to the C2 position of an sn-glycerol backbone. This small organic molecule is a prominent member of the compatible solutes, or osmolytes, which are accumulated by various organisms to cope with environmental stresses such as high salinity, extreme temperatures, and desiccation[1][2]. Its ability to stabilize proteins and cellular structures without interfering with metabolic processes makes it a molecule of significant interest for scientific research and industrial applications[2]. This guide aims to consolidate the current understanding of GG's biological functions, providing a technical resource for its further investigation and application.

Biological Functions and Activities

Osmoprotection

The primary and most well-characterized biological activity of 2-O-α-D-glucopyranosyl-sn-glycerol is its role as an osmoprotectant. In response to increased external salinity, cyanobacteria such as Synechocystis sp. PCC 6803 synthesize and accumulate GG to high intracellular concentrations[1][3][4]. This accumulation increases the intracellular osmotic potential, preventing water loss and maintaining turgor pressure, which is essential for cell growth and division[3]. The intracellular concentration of GG is directly proportional to the external salt concentration, highlighting its crucial role in salt acclimation[1].

Table 1: Effect of NaCl Concentration on Glucosylglycerol (GG) Accumulation and Uptake in Synechocystis sp. PCC 6803

| NaCl Concentration (mM) | Intracellular GG Concentration (µmol·(mg Chl)⁻¹) | GG Uptake Rate (nmol·(mg Chl)⁻¹·min⁻¹) |

| 2 | Not detectable | 0.8 ± 0.2 |

| 171 | 1.2 ± 0.3 | 1.5 ± 0.4 |

| 342 | 2.5 ± 0.5 | 2.8 ± 0.6 |

| 684 | 4.8 ± 0.9 | 4.2 ± 0.8 |

| 856 | Not reported | 5.1 ± 1.0 |

Data adapted from Mikkat et al., 1996.[2] The table shows that both the intracellular accumulation and the rate of uptake of GG increase with rising external NaCl concentrations.

Cryo- and Thermoprotection

Beyond its role in osmoregulation, glucosylglycerol exhibits significant cryo- and thermoprotective properties. It can stabilize the structure and function of proteins and membranes during freezing and heating, likely by interacting with the hydration shell of these macromolecules and preventing denaturation and aggregation. While the qualitative effects are known, specific quantitative data on the cryo- and thermoprotective efficacy of GG are still emerging in the literature.

Role in Cell Division

Under conditions of high salt stress, the accumulation of glucosylglycerol is essential for maintaining normal cell division in Synechocystis sp. PCC 6803[3]. Mutant strains unable to synthesize GG exhibit inhibited cell division and a significant increase in cell size when exposed to high salinity[3]. The addition of exogenous GG to the culture medium can rescue this phenotype, indicating that GG is crucial for the proper functioning of the cell division machinery under osmotic stress[3].

Antiproliferative Activity of Derivatives

While there is limited information on the antiproliferative activity of 2-O-α-D-glucopyranosyl-sn-glycerol itself, some of its synthetic derivatives have shown inhibitory effects on cancer cell lines.

Table 2: Antiproliferative Activity of 2-O-α-D-glucopyranosyl-sn-glycerol Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung Carcinoma) | 9 |

| MCF-7 (Breast Adenocarcinoma) | 17 | |

| A427 (Lung Carcinoma) | 25 | |

| T84 (Colon Carcinoma) | >30 | |

| OVCAR-3 (Ovarian Adenocarcinoma) | 12 | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Adenocarcinoma) | 12.2 |

| A549 (Lung Carcinoma) | 6.5 | |

| A427 (Lung Carcinoma) | 10.8 | |

| T84 (Colon Carcinoma) | 11.5 | |

| OVCAR-3 (Ovarian Adenocarcinoma) | 4 |

Data adapted from Brancato et al., 1996.[5][6] These findings suggest that modifications to the glycerol and glucose moieties can impart significant antiproliferative properties.

Applications in Cosmetics

Glucosylglycerol is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It is reported to improve skin elasticity, smoothness, and thickness. While the cosmetic industry has embraced GG, detailed, publicly available quantitative dose-response data from clinical trials remains limited.

Biosynthesis and Regulation

In the model cyanobacterium Synechocystis sp. PCC 6803, 2-O-α-D-glucopyranosyl-sn-glycerol is synthesized via a two-step enzymatic pathway.

Biosynthetic Pathway

-

Step 1: Synthesis of Glucosylglycerol Phosphate

-

Enzyme: Glucosylglycerol-Phosphate Synthase (GgpS)

-

Substrates: ADP-glucose and sn-glycerol-3-phosphate

-

Product: 2-O-α-D-glucopyranosyl-sn-glycerol-3-phosphate (GGP)

-

-

Step 2: Dephosphorylation of Glucosylglycerol Phosphate

-

Enzyme: Glucosylglycerol-Phosphate Phosphatase (GgpP), also known as StpA

-

Substrate: 2-O-α-D-glucopyranosyl-sn-glycerol-3-phosphate

-

Product: 2-O-α-D-glucopyranosyl-sn-glycerol (GG) and inorganic phosphate (Pi)

-

Regulation of Biosynthesis

The synthesis of glucosylglycerol is tightly regulated at both the transcriptional and post-transcriptional levels in response to salt stress. The key regulatory point is the expression and activity of the ggpS gene product, GgpS.

Experimental Protocols

Extraction and Quantification of Intracellular Glucosylglycerol

This protocol describes the extraction and quantification of GG from cyanobacterial cells using high-performance liquid chromatography (HPLC).

Methodology:

-

Cell Harvesting: Centrifuge a known volume of cell culture to obtain a cell pellet.

-

Extraction: Resuspend the cell pellet in 80% (v/v) ethanol and incubate at 65°C for 4 hours.

-

Drying: Centrifuge the extract to pellet cell debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen gas.

-

Solubilization: Dissolve the dried extract in a known volume of ultrapure water.

-

Filtration: Filter the dissolved extract through a 0.22 µm syringe filter.

-

HPLC Analysis: Analyze the filtered extract using an HPLC system equipped with an ion-exchange column and a suitable detector (e.g., pulsed amperometric detector).

-

Quantification: Determine the concentration of GG by comparing the peak area to a standard curve prepared with known concentrations of pure 2-O-α-D-glucopyranosyl-sn-glycerol.

In Vitro Assay for Glucosylglycerol-Phosphate Synthase (GgpS) Activity

This protocol is a generalized method for assaying GgpS activity based on the principles of prenyltransferase assays, which also involve the formation of a phosphorylated intermediate and the release of a nucleotide diphosphate.

Principle: The activity of GgpS is determined by measuring the incorporation of a radiolabeled substrate (e.g., [¹⁴C]ADP-glucose) into the product, glucosylglycerol phosphate.

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

ADP-glucose (with a known amount of [¹⁴C]ADP-glucose)

-

sn-glycerol-3-phosphate

-

Purified or partially purified GgpS enzyme extract

-

Stopping solution (e.g., 3 M HCl)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the assay buffer, sn-glycerol-3-phosphate, and the GgpS enzyme extract.

-

Initiate the reaction by adding ADP-glucose (containing [¹⁴C]ADP-glucose).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the stopping solution.

-

Separate the radiolabeled product (GGP) from the unreacted radiolabeled substrate. This can be achieved by methods such as thin-layer chromatography (TLC) or by partitioning into an organic solvent after enzymatic dephosphorylation of GGP and extraction of the resulting GG.

-

Quantify the radioactivity in the product fraction using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

In Vitro Assay for Glucosylglycerol-Phosphate Phosphatase (GgpP) Activity

This protocol is a generalized method for assaying GgpP activity based on common phosphatase assays.

Principle: The activity of GgpP is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, glucosylglycerol phosphate.

Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)

-

Glucosylglycerol phosphate (substrate)

-

Purified or partially purified GgpP enzyme extract

-

Malachite green reagent (for colorimetric detection of Pi)

-

Pi standard solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer and glucosylglycerol phosphate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding the GgpP enzyme extract.

-

Incubate for a defined period.

-

Stop the reaction by adding the malachite green reagent. This reagent will also react with the released Pi to produce a colored complex.

-

Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 620 nm).

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of Pi.

-

Calculate the enzyme activity based on the amount of Pi released per unit time per amount of enzyme.

Concluding Remarks

2-O-α-D-glucopyranosyl-sn-glycerol is a molecule with a diverse and significant range of biological activities. Its primary role as an osmoprotectant is well-established, and its biosynthesis and regulation provide a fascinating model for studying stress adaptation in microorganisms. The emerging evidence for its cryo- and thermoprotective properties, as well as the antiproliferative potential of its derivatives, opens up exciting avenues for future research and development in biotechnology, cosmetics, and medicine. This technical guide has summarized the current knowledge and provided a framework for the experimental investigation of this versatile molecule. Further research is warranted to fully elucidate the quantitative aspects of its biological effects and to explore its full therapeutic and commercial potential.

References

- 1. Salt-Dependent Expression of Glucosylglycerol-Phosphate Synthase, Involved in Osmolyte Synthesis in the Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-O-Ethyl-L-Ascorbic Acid

Executive Summary: 2-O-Ethyl-L-ascorbic acid is a stabilized derivative of L-ascorbic acid developed to overcome the inherent instability of its parent molecule while retaining its potent biological efficacy. This guide provides a detailed examination of its mechanism of action, focusing on its role as an antioxidant, a promoter of collagen synthesis, and an inhibitor of melanogenesis. It operates primarily by penetrating the epidermis and subsequently being metabolized into L-ascorbic acid, which then exerts its effects on various cellular pathways. This document consolidates quantitative data on the efficacy of ethylated ascorbic acid, details the experimental protocols used in its evaluation, and provides visual representations of key biological and experimental pathways to support researchers, scientists, and drug development professionals.

A Note on Isomers: The scientific literature and commercial applications predominantly focus on the 3-O-ethyl-L-ascorbic acid isomer. While this guide addresses the specified this compoundethyl-L-ascorbic acid, much of the available quantitative and mechanistic data has been generated using the 3-O isomer. The fundamental mechanism—conversion to L-ascorbic acid within the skin—is common to both, suggesting their biological activities are similar. However, quantitative parameters may differ. All data presented herein will be clearly attributed to the specific isomer studied in the source literature.

Introduction: Overcoming the Instability of L-Ascorbic Acid

L-ascorbic acid (Vitamin C) is a revered antioxidant and an essential cofactor in various enzymatic reactions crucial for skin health, including collagen synthesis.[1] However, its utility in topical formulations is severely hampered by its inherent chemical instability. L-ascorbic acid readily oxidizes when exposed to air, light, and heat, leading to degradation and a loss of efficacy.[1][2]

To address this limitation, stable derivatives have been synthesized. This compoundEthyl-L-ascorbic acid is one such derivative, created by attaching an ethyl group to the hydroxyl group at the second carbon position of the ascorbic acid molecule. This modification protects the most reactive part of the molecule from oxidation, significantly enhancing its stability.[3] This amphiphilic (both water- and oil-soluble) nature also improves its ability to penetrate the stratum corneum and reach the deeper layers of the skin where it can exert its biological effects.[3]

Core Mechanisms of Action

The primary mechanism of this compoundethyl-L-ascorbic acid involves its superior skin penetration followed by the enzymatic cleavage of the ethyl group within the skin, releasing L-ascorbic acid in its biologically active form. This localized delivery allows the active molecule to engage directly with key cellular pathways.

Antioxidant Activity and Nrf2 Pathway Activation

Once converted to L-ascorbic acid, the molecule functions as a potent antioxidant by donating electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress caused by environmental aggressors like UV radiation.[4]

A more sophisticated mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, particularly in keratinocytes.[5] Upon exposure to oxidative stress (e.g., from UVA radiation), this compoundethyl-L-ascorbic acid can promote the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This response fortifies the cell's intrinsic antioxidant defenses.

Stimulation of Collagen Synthesis via TGF-β/Smad Pathway

L-ascorbic acid is an essential cofactor for prolyl hydroxylase and lysyl hydroxylase.[6][7] These enzymes are critical for the post-translational hydroxylation of proline and lysine residues in procollagen chains, a necessary step for the formation of a stable, triple-helix collagen molecule.[8] By ensuring a sufficient supply of L-ascorbic acid, the ethylated derivative directly promotes the synthesis of functional collagen.[9][10]

Furthermore, L-ascorbic acid can influence the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of collagen production.[11][12] TGF-β signaling through Smad2/3 transcription factors is a potent inducer of type I collagen gene expression.[13][14] By supporting fibroblast health and function, L-ascorbic acid contributes to a cellular environment conducive to robust TGF-β signaling, leading to increased collagen deposition.

References

- 1. Vitamin C - Wikipedia [en.wikipedia.org]

- 2. What Is The Difference between L-ascorbic Acid And 3-O-ethyl Ascorbic Acid? - Xinggao Chemical [xgchemicals.com]

- 3. sinovhealth.com [sinovhealth.com]

- 4. thedeconstruct.in [thedeconstruct.in]

- 5. Effect of UVA radiation on the Nrf2 signalling pathway in human skin cells. (2020) | Alena Ryšavá | 33 Citations [scispace.com]

- 6. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of ascorbic acid on the nature and production of collagen and elastin by rat smooth-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-Lapachone Regulates the Transforming Growth Factor-β-Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Lapachone Regulates the Transforming Growth Factor-β–Smad Signaling Pathway Associated with Collagen Biosynthesis in Human Dermal Fibroblasts [jstage.jst.go.jp]

The Biosynthesis of 2-O-caffeoyl-L-malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-caffeoyl-L-malate, also known as phaselic acid, is a naturally occurring hydroxycinnamic acid ester found in various plants, most notably in red clover (Trifolium pratense). This compound and its biosynthesis are of significant interest to researchers in plant biology, natural product chemistry, and drug development due to its roles in plant defense and its potential applications as an antioxidant and a protective agent against protein degradation. This technical guide provides an in-depth overview of the biosynthesis pathway of this compoundcaffeoyl-L-malate, including quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

The core of this compoundcaffeoyl-L-malate biosynthesis lies within the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The final and key enzymatic step in the formation of this compoundcaffeoyl-L-malate is catalyzed by the enzyme hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT) , also previously identified as HCT2. This enzyme facilitates the transfer of a caffeoyl group from its activated coenzyme A (CoA) thioester, caffeoyl-CoA, to the hydroxyl group of L-malate.

Biosynthesis Pathway

The biosynthesis of this compoundcaffeoyl-L-malate is a specialized branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The specific reaction for the synthesis of this compoundcaffeoyl-L-malate is the esterification of L-malate with caffeoyl-CoA.

The key enzyme, HMT, is a member of the BAHD family of acyl-CoA transferases. In red clover, this enzyme demonstrates the crucial activity of transferring the caffeoyl moiety from caffeoyl-CoA to L-malate, leading to the accumulation of phaselic acid.[1][2] In several plants where HMT (HCT2) was silenced, the levels of phaselic acid were significantly reduced, confirming the enzyme's critical role in this pathway.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Red clover HCT2, a hydroxycinnamoyl-coenzyme A:malate hydroxycinnamoyl transferase, plays a crucial role in biosynthesis of phaselic acid and other hydroxycinnamoyl-malate esters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Red Clover HCT2, a Hydroxycinnamoyl-Coenzyme A:Malate Hydroxycinnamoyl Transferase, Plays a Crucial Role in Biosynthesis of Phaselic Acid and Other Hydroxycinnamoyl-Malate Esters in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Novel 2-O-Glycosides

Executive Summary: Glycosides, particularly those with unique linkages such as the 2-O-glycosidic bond, represent a vast and promising source of novel therapeutic agents. Their structural diversity, derived from both the aglycone and sugar moieties, contributes to a wide range of biological activities, including antidiabetic, cytotoxic, and antioxidant effects.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to discover, isolate, and characterize novel this compoundglycosides from natural sources. It outlines detailed experimental protocols, from initial extraction to advanced chromatographic purification and spectroscopic structure elucidation, and presents key quantitative data in a structured format for easy comparison.

Introduction to this compoundGlycosides

Glycosides are a class of secondary metabolites in which a sugar molecule (glycone) is bonded through its anomeric carbon to another chemical group (aglycone or genin).[3] The nature of this glycosidic bond is critical to the molecule's stability, solubility, and biological function. O-glycosides, where the sugar is linked via an oxygen atom, are exceptionally common in higher plants.[3] Among these, this compoundglycosides, featuring a linkage at the 2-position of the sugar, are a less common but functionally significant subclass. The specific positioning of this bond can profoundly influence the molecule's interaction with biological targets like enzymes and cellular receptors, making them attractive candidates for drug discovery.[4] The search for novel this compoundglycosides involves a systematic workflow of extraction, purification, and detailed structural analysis.

A Generalized Workflow for Discovery and Isolation

The process of isolating a novel this compoundglycoside is a multi-step endeavor that begins with raw biological material and culminates in a structurally confirmed pure compound. The general workflow involves initial extraction, solvent-solvent partitioning to create fractions of varying polarity, followed by multiple stages of chromatography to isolate individual compounds for spectroscopic analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of the isolation and characterization process.

Protocol 1: Extraction and Solvent Fractionation

This protocol describes the initial extraction from a plant source and subsequent fractionation to separate compounds based on polarity.

-

Preparation : Air-dry the plant material (e.g., 1.2 kg of fresh leaves or seeds) at room temperature and grind into a fine powder.[5]

-

Extraction : Macerate the powdered material in 70% ethanol (EtOH) at room temperature for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure (in vacuo) to obtain a crude residue.[5]

-

Fractionation :

-

Suspend the dried crude extract in water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against n-hexane to remove nonpolar compounds like fats and sterols. Collect the hexane layer.

-

Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) to extract compounds of medium polarity.[5]

-

Finally, partition the remaining aqueous layer against n-butanol (n-BuOH) to extract polar compounds, which often include glycosides.[5]

-

Concentrate each of the n-hexane, EtOAc, and n-BuOH fractions to dryness for further purification. The n-BuOH fraction is typically the most promising for isolating glycosides.

-

Protocol 2: Chromatographic Purification

The n-butanol fraction is subjected to multiple rounds of chromatography to isolate individual compounds.

-

Initial Column Chromatography :

-

Stationary Phase : Sephadex LH-20 is commonly used for initial cleanup and separation based on molecular size and polarity.[5]

-

Mobile Phase : Elute the column with 100% methanol (MeOH).[5]

-

Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles to yield several sub-fractions.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reverse-phase column such as an Optima Pak C18 or YMC-Triart Phenyl is effective.[5]

-

Mobile Phase : Use a gradient or isocratic elution system. A common system is a mixture of MeOH and water, often with a small amount of formic acid (0.1%) to improve peak shape.[5] For example, start with 20% MeOH/H₂O and increase the concentration of MeOH over time.

-

Detection : Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.

-

Isolation : Collect peaks corresponding to individual compounds. Concentrate these fractions to yield purified glycosides. Repeat this step with different solvent conditions or columns if co-elution occurs.[5]

-

Protocol 3: Structure Elucidation

Once a compound is purified, its chemical structure is determined using spectroscopic methods. The key challenge is to unambiguously confirm the nature and position of the glycosidic linkage.

-

Mass Spectrometry (MS) :

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact molecular weight and deduce the molecular formula.[5]

-

Conduct tandem MS (MS/MS) experiments. The fragmentation pattern can reveal the loss of sugar moieties. For a this compoundglycoside, specific fragmentation patterns, such as the presence of a Z₁⁻ ion in negative mode, can be indicative of a 1→2 linkage.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the pure compound in a deuterated solvent like DMSO-d₆ or MeOD.[2]

-

¹H-NMR : Identify proton signals. The anomeric proton (H-1" of the sugar) signal is a key indicator. Its chemical shift and coupling constant (J-value) help determine the sugar's identity and the α/β configuration of the linkage.

-

¹³C-NMR : Determine the number of carbon atoms and identify characteristic signals for the aglycone and glycone parts.

-

2D-NMR Experiments : These are crucial for confirming connectivity.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the aglycone and sugar spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for locating the glycosidic bond. A long-range correlation between the anomeric proton of the sugar (e.g., H-1") and a carbon of the aglycone (e.g., C-2) provides direct evidence of a this compoundglycosidic linkage.

-

-

Data Presentation: Isolation Yields and Bioactivity

Quantitative data is essential for evaluating the efficiency of isolation protocols and the potential of the discovered compounds.

Table 1: Isolation and Yield of Representative Glycosides

| Natural Source | Starting Material (Weight) | Fraction | Isolated Compound(s) | Yield (mg) | Reference |

|---|---|---|---|---|---|

| Nephelium lappaceum seeds | 1.2 kg | n-BuOH | Kaempferol 3-O-β-d-galactopyranosyl-7-O-α-l-rhamnopyranoside | 6.0 | [5] |

| n-BuOH | Geraniin | 15.0 | [5] | ||

| EtOAc | Corilagin | 50.0 | [5] | ||

| Alpinia officinarum rhizomes | Not specified | Methanol Extract | 1-hydroxy-2-O-beta-D-glucopyranosyl-4-allylbenzene | Not specified | [6] |

| Salvia officinalis leaves | Not specified | n-BuOH | 4-hydroxyacetophenone 4-O-[...-(1-->2)-beta-D-glucopyranoside] | Not specified |[1] |

Table 2: Bioactivity Data of Novel Glycosides and Related Compounds

| Compound | Biological Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 7,4′-dimethyl-apigenin-6-C-β-glucopyranosyl-2″-O-α-l-arabinopyranoside | Hepatitis B virus (HBV) DNA replication | IC₅₀ | 2.17 µM | [7] |

| Solamargine | Human breast cancer cell line (MCF-7) | IC₅₀ | 5.84 µM | [7] |

| Solasonine | Human breast cancer cell line (MCF-7) | IC₅₀ | 35.89 µM | [7] |

| Caffeic Acid | DPPH free radical scavenging | Activity | Most active of 6 compounds tested | [1] |

| Cucurbitacin B | Human colon cancer (HT-29) cells | IC₅₀ | < 0.1 µg/mL |[8] |

Biological Significance and Potential Mechanisms of Action

Novel this compoundglycosides and their parent compounds exhibit a wide array of biological activities, making them valuable leads in drug development. For instance, certain flavonoid glycosides show potent antiviral activity against the Hepatitis B virus, while steroidal alkaloid glycosides can be cytotoxic to human breast cancer cells.[7] The mechanism of action for many glycosides involves interaction with key cellular signaling pathways. While the specific pathways for novel this compoundglycosides are often a subject of ongoing research, many bioactive natural products function by modulating cell surface receptors, such as G-protein coupled receptors (GPCRs).

A GPCR signaling cascade is a common pathway through which cells respond to external stimuli. A this compoundglycoside could potentially act as a ligand, binding to a GPCR and initiating a downstream signaling cascade that leads to a specific cellular response.

Conclusion

The discovery of novel this compoundglycosides is a meticulous process that bridges natural product chemistry with advanced analytical science. The successful isolation and characterization of these molecules depend on a systematic workflow employing robust extraction techniques, high-resolution chromatographic separation, and definitive spectroscopic analysis. While challenging, this field offers significant opportunities for identifying new drug leads with unique mechanisms of action. Future advancements in chromatographic techniques, mass spectrometry, and NMR, coupled with high-throughput bioactivity screening, will continue to accelerate the discovery of these potent natural compounds.

References

- 1. Isolation and structural elucidation of two new glycosides from sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Structural Elucidation of Novel Antidiabetic Compounds from Leaves of Momordica balsamina Linn and Leptadenia hastata (Pers) Decne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Carbohydrate - Wikipedia [en.wikipedia.org]

- 5. 2.5. Extraction and Isolation of Flavonoid Glycosides [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

"2-O-" Substituted Flavonoids as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their potential as therapeutic agents, largely attributable to their ability to modulate the activity of various enzymes. O-substitution on the flavonoid scaffold, including methylation, glycosylation, and acylation, significantly influences their physicochemical properties and biological activities, including their potency and selectivity as enzyme inhibitors. This technical guide provides an in-depth overview of "2-O-" substituted flavonoids and, more broadly, O-substituted flavonoids as inhibitors of key enzymes implicated in various pathological conditions. We present a compilation of quantitative inhibition data, detailed experimental protocols for pertinent enzyme assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids are characterized by a C6-C3-C6 backbone and are classified into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. The substitution pattern on this core structure is a critical determinant of their biological function. O-substitution, in particular, can alter a flavonoid's solubility, bioavailability, and interaction with biological targets. While the term "2-O-" substitution is not a standard nomenclature, it is interpreted here to encompass O-substitutions at various positions on the flavonoid rings, with a focus on positions that significantly impact enzyme inhibitory activity, such as the 2'-position on the B-ring, and other common sites of O-glycosylation and O-methylation like positions 3, 5, and 7.

The therapeutic potential of flavonoids stems from their ability to inhibit a wide array of enzymes, including oxidoreductases (e.g., tyrosinase), hydrolases (e.g., pancreatic lipase, α-glucosidase, neutrophil elastase), and kinases. This inhibitory action can modulate various signaling pathways involved in inflammation, melanogenesis, and metabolic regulation, making O-substituted flavonoids attractive candidates for the development of novel therapeutics.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities (IC50 values) of various O-substituted flavonoids against key enzymes. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibition of Tyrosinase by O-Substituted Flavonoids

| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quercetin-3-O-xylose | 3-O-xylosyl | 58.97 | Kojic Acid | - |

| Kaempferol-3-O-rhamnoside | 3-O-rhamnosyl | > 100 | Kojic Acid | - |

| Isorhamnetin-3-O-glucoside | 3'-O-methyl, 3-O-glucosyl | Weaker than aglycone | Kojic Acid | - |

Table 2: Inhibition of Pancreatic Lipase by O-Substituted Flavonoids

| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |

| Luteolin | - | 99 ± 11 | Orlistat | - |

| Quercetin | - | 128 ± 22 | Orlistat | - |

| Apigenin | - | 256 ± 54 | Orlistat | - |

| Luteolin 6-C-β-D-boivinopyranoside | 6-C-glycosyl | 18.5 ± 2.6 | Orlistat | - |

| Methyl chlorogenate | - | 33.6 ± 2.0 | Orlistat | - |

| Note: While not all are O-substituted, these provide a baseline for comparison. Glycosylation is noted to generally weaken activity. |

Table 3: Inhibition of α-Glucosidase by O-Substituted Flavonoids

| Flavonoid Derivative | Substitution Pattern | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quercetin-3-methyl ether | 3-O-methyl | 10.41 - 120.23 | Acarbose | - |

| Isorhamnetin-3-O-rutinoside | 3'-O-methyl, 3-O-rutinosyl | 2-5 times less than acarbose | Acarbose | - |

| Myricetin-3-rhamnoside | 3-O-rhamnosyl | Weaker than acarbose | Acarbose | - |

| Europetin-3-O-rhamnoside | 7-O-methyl, 3-O-rhamnosyl | 20 times more potent than acarbose | Acarbose | - |

| Narirutin | 7-O-rutinosyl | Comparable to acarbose | Acarbose | - |

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on commonly cited methods in the literature.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., 250 U/mL in phosphate buffer)

-

L-DOPA (e.g., 0.19 mg/mL in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 80 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 40 µL of the mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 80 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 10-20 minutes) using a microplate reader.

-

The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibition of pancreatic lipase activity by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product.

Materials:

-

Porcine pancreatic lipase (e.g., 10 mg/mL in Tris-HCl buffer)

-

p-Nitrophenyl palmitate (pNPP) substrate solution

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., 10% DMSO)

-

Orlistat (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add the sample solution containing Tris-HCl buffer, the test compound at various concentrations, and the pancreatic lipase enzyme solution.

-

Mix the contents thoroughly and incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution to each well and mix well.

-

Incubate the mixture for a further 7 minutes at 37°C.

-

Measure the absorbance of the solution at 405 nm using a microplate reader.

-

A control is prepared using 10% DMSO instead of the test compound, and a blank is prepared with no enzyme.

-

Calculate the percentage of pancreatic lipase inhibition using the formula: % Inhibition = [ (ΔA_control - ΔA_sample) / ΔA_control ] * 100 Where ΔA_control is the absorbance difference between the control and its blank, and ΔA_sample is the absorbance difference between the sample and its blank.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL in phosphate buffer)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM in phosphate buffer)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Test compounds (dissolved in a suitable solvent)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value as described in the previous protocols.

Signaling Pathways and Experimental Workflows

The inhibition of enzymes by O-substituted flavonoids can lead to the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, visualize these relationships and the general workflows of the described experiments.

In Silico Prediction of 2-O-Methylated Compound Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation, and specifically 2-O-methylation, is a critical structural modification in a vast array of small molecules, including flavonoids, alkaloids, and other natural products. This seemingly minor addition of a methyl group to a hydroxyl moiety can profoundly alter a compound's physicochemical and pharmacokinetic properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacological activity. The ability to accurately predict these changes in silico is of paramount importance in modern drug discovery and development, enabling the early-stage prioritization of candidates with favorable properties and the rational design of molecules with improved therapeutic potential.

This technical guide provides an in-depth overview of the computational methodologies used to predict the properties of this compoundmethylated compounds. It further details the experimental protocols for validating these predictions and explores the signaling pathways often modulated by this class of molecules.

In Silico Prediction of Physicochemical and ADMET Properties

The prediction of how this compoundmethylation impacts a compound's properties is largely approached through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling. These models aim to establish a mathematical relationship between a molecule's structure and its physicochemical or biological properties.[1][2][3][4]

Computational Approaches

While specific in silico models exclusively trained on this compoundmethylated compounds are not widely documented, general QSPR and machine learning models are extensively used to predict the properties of a diverse range of chemical entities, including those with O-methylation. The primary approaches include:

-

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar properties. They utilize molecular descriptors derived from the 2D or 3D structure of a compound to build predictive models.[5] Key descriptors influenced by this compoundmethylation include:

-

Lipophilicity (logP/logD): O-methylation typically increases lipophilicity by masking a polar hydroxyl group.

-

Solubility (logS): The increase in lipophilicity and potential disruption of hydrogen bonding with water can lead to decreased aqueous solubility.

-

Polar Surface Area (PSA): O-methylation reduces the PSA by converting a hydroxyl group into a less polar ether linkage.

-

Hydrogen Bond Donors/Acceptors: O-methylation removes a hydrogen bond donor.

-

-

Machine Learning and Deep Learning: More advanced models utilizing algorithms such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs) are increasingly being used for ADMET prediction.[6][7][8] These models can learn complex, non-linear relationships between molecular features and properties. While not specific to this compoundmethylation, their ability to learn from large and diverse datasets makes them applicable to predicting the properties of methylated compounds.

A general workflow for in silico ADMET prediction is outlined below.

Impact of this compoundMethylation on Physicochemical Properties

O-methylation significantly influences a compound's physicochemical properties, which in turn affects its pharmacokinetic behavior. The following table summarizes the general effects and provides a quantitative comparison for select flavonoids.

| Property | General Effect of this compoundMethylation | Quercetin (Parent) | Tamarixetin (4'-O-methylated Quercetin) | Kaempferol (Parent) | Rhamnocitrin (7-O-methylated Kaempferol) |

| Molecular Weight ( g/mol ) | Increase | 302.24 | 316.27 | 286.24[9] | 300.26[10] |

| logP (Octanol/Water) | Increase | 1.49 | 1.89 | 1.90[9] | 2.30 |

| Aqueous Solubility | Decrease | Slightly Soluble | Poorly Soluble | Slightly Soluble in water[9] | Poorly Soluble |

| Polar Surface Area (Ų) | Decrease | 131.4 | 122.1 | 107.0[9] | 97.8 |

| Hydrogen Bond Donors | Decrease | 5 | 4 | 4 | 3 |

Note: Specific solubility values can vary depending on experimental conditions. LogP and PSA values are computationally predicted.

Experimental Protocols for Property Validation

In silico predictions, while valuable for high-throughput screening, require experimental validation to confirm their accuracy. Below are detailed protocols for key assays used to determine the ADMET properties of this compoundmethylated compounds.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[11][12][13][14]

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Protocol:

-

Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the quenched plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Intrinsic clearance (CLint) is calculated from k, the volume of the incubation, and the microsomal protein concentration.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, to model the intestinal epithelial barrier.[2][15][16][17][18][19][20]

Objective: To determine the apparent permeability coefficient (Papp) of a compound, which is an indicator of its intestinal absorption.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12- or 24-well)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound stock solution

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Protocol:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the Caco-2 monolayer with pre-warmed HBSS.

-

Add the test compound in HBSS to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions.[21][22][23][24][25][26]

Objective: To determine the IC50 value of a compound against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

-

Human liver microsomes or recombinant human CYP enzymes

-

CYP isoform-specific probe substrates (fluorescent or non-fluorescent)

-

Test compound stock solution

-

NADPH regenerating system

-

Phosphate buffer (100 mM, pH 7.4)

-

96-well plates (black plates for fluorescent assays)

-

Plate reader (fluorescence or LC-MS/MS)

Protocol (Fluorescence-based):

-

Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (positive control).

-

Incubation Setup: In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and either the test compound or the positive control.

-

Pre-incubation: Add the human liver microsomes or recombinant CYP enzyme and pre-incubate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add the fluorescent probe substrate to all wells to start the reaction.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Visualization of Workflows and Signaling Pathways

Experimental Validation Workflow

The following diagram illustrates the workflow for the experimental validation of in silico predictions.

References

- 1. Exploring absorption indices for a variety of polyphenols through Caco‐2 cell model: insights from permeability studies and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rhamnocitrin | C16H12O6 | CID 5320946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. study-of-structure-and-permeability-relationship-of-flavonoids-in-caco-2-cells - Ask this paper | Bohrium [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. scribd.com [scribd.com]

- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 23. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bioivt.com [bioivt.com]

The Impact of Acetylation on the Pharmacokinetics of Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long been a cornerstone of drug discovery, offering a vast chemical diversity for therapeutic applications. However, their clinical translation is often hampered by suboptimal pharmacokinetic properties, including poor solubility, low bioavailability, and rapid metabolism. Acetylation, the introduction of an acetyl group onto a molecule, is a key chemical modification strategy employed to enhance the drug-like properties of these natural compounds. Specifically, O-acetylation at various positions, including the 2-O- position, can significantly alter a molecule's lipophilicity, membrane permeability, and susceptibility to metabolic enzymes, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides an in-depth exploration of the pharmacokinetics of acetylated natural products, with a particular focus on the effects of this modification on key pharmacokinetic parameters. While specific data on 2-O-acetylated natural products is limited in publicly available literature, this guide will utilize a well-documented example of a tri-O-acetylated compound, 3,5,4'-tri-O-acetylresveratrol, to illustrate the profound impact of acetylation. Furthermore, it will delve into the experimental methodologies employed in these pharmacokinetic studies and visualize relevant biological pathways.

The Influence of Acetylation on Pharmacokinetics: A Case Study of 3,5,4'-tri-O-acetylresveratrol

Resveratrol, a naturally occurring polyphenol found in grapes and other plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, its clinical utility is limited by its poor bioavailability and rapid metabolism. To address these limitations, researchers have explored the pharmacokinetic profile of its acetylated prodrug, 3,5,4'-tri-O-acetylresveratrol.

Quantitative Pharmacokinetic Data

A comparative pharmacokinetic study in rats following oral administration of equimolar doses of resveratrol and 3,5,4'-tri-O-acetylresveratrol revealed significant improvements in the pharmacokinetic profile of the acetylated form. The key parameters are summarized in the table below.

| Compound | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (0-t) (μg·h/mL) | t1/2 (h) |

| Resveratrol | 100 | 0.8 ± 0.2 | 0.5 ± 0.1 | 2.5 ± 0.6 | 1.8 ± 0.4 |

| 3,5,4'-tri-O-acetylresveratrol | 155 | 3.1 ± 0.7 | 1.0 ± 0.3 | 12.8 ± 3.1 | 4.2 ± 0.9 |

Data presented as mean ± standard deviation.

As the data indicates, acetylation of resveratrol led to a nearly four-fold increase in the maximum plasma concentration (Cmax) and a more than five-fold increase in the total drug exposure (AUC). The time to reach the maximum concentration (Tmax) was slightly delayed, and the elimination half-life (t1/2) was more than doubled, suggesting a prolonged presence of the compound in the systemic circulation. These findings strongly suggest that acetylation can significantly enhance the oral bioavailability of natural products.

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of acetylated natural products, based on the cited literature for 3,5,4'-tri-O-acetylresveratrol.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Housing and Acclimation: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least one week before the experiment.

-

Fasting: Rats are typically fasted overnight (approximately 12 hours) with free access to water before drug administration to minimize food-drug interactions.

-

Drug Administration: The test compounds (e.g., 3,5,4'-tri-O-acetylresveratrol) and the parent compound (e.g., resveratrol) are suspended in a suitable vehicle, such as a mixture of ethanol, Cremophor EL, and water. Administration is performed via oral gavage at a specified dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is typically drawn from the jugular vein or tail vein into heparinized tubes.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Thaw the plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a protein precipitation agent (e.g., methanol or acetonitrile) to remove proteins.

-

Vortex the mixture and then centrifuge at high speed.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of resveratrol and its acetylated form.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV detector set at a specific wavelength (e.g., 306 nm for resveratrol) is used to detect and quantify the compounds.

-

Quantification: The concentration of the analyte in the plasma samples is determined by comparing the peak area with a standard curve prepared with known concentrations of the compound.

-

Signaling Pathways

Resveratrol is known to exert its biological effects through the modulation of various signaling pathways. One of the most well-characterized pathways is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The activation of SIRT1 by resveratrol has been linked to a wide range of cellular processes, including the regulation of metabolism, inflammation, and cellular stress responses. Another key pathway influenced by resveratrol is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

The following diagram illustrates the signaling pathway of resveratrol, highlighting its interaction with SIRT1 and AMPK.

Conclusion

Acetylation represents a valuable strategy for improving the pharmacokinetic profiles of natural products. The case of 3,5,4'-tri-O-acetylresveratrol demonstrates that this chemical modification can lead to substantial increases in oral bioavailability, as evidenced by higher plasma concentrations and prolonged systemic exposure. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own pharmacokinetic investigations of acetylated natural compounds. Understanding the interplay between chemical structure and pharmacokinetic behavior is crucial for the successful development of novel therapeutics derived from natural sources. Further research into the pharmacokinetics of a wider range of acetylated, including specifically this compoundacetylated, natural products is warranted to fully explore the potential of this chemical modification strategy in drug discovery.

The Impact of 2'-O-Modifications on Oligonucleotide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oligonucleotide-based therapeutics and research, the inherent instability of naked DNA and RNA molecules presents a significant hurdle. Susceptibility to degradation by nucleases in biological fluids and within cells limits their efficacy and bioavailability. Chemical modifications are therefore crucial for enhancing the stability and therapeutic potential of these molecules. Among the most successful and widely adopted modifications are those at the 2'-position of the ribose sugar. This technical guide provides an in-depth analysis of 2'-O-modifications, with a particular focus on 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-O-MOE), and their profound effects on the stability of oligonucleotide compounds.

The Chemical Basis of Enhanced Stability

Modifications at the 2'-hydroxyl group of the ribose sugar fundamentally alter the chemical and physical properties of an oligonucleotide. The introduction of moieties like a methyl (in 2'-OMe) or a methoxyethyl (in 2'-O-MOE) group provides steric hindrance, physically obstructing the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.

Furthermore, these modifications lock the sugar pucker into an A-form (C3'-endo) conformation, which is characteristic of RNA. This pre-organization of the oligonucleotide into an RNA-like structure enhances its binding affinity to complementary RNA targets and contributes to its resistance against many nucleases that preferentially recognize B-form DNA.

Quantitative Analysis of Stability Enhancement

The improvements in stability conferred by 2'-O-modifications can be quantified through several key parameters: increased melting temperature (Tm), enhanced resistance to nuclease degradation, and prolonged half-life in serum.

Thermal Stability (Melting Temperature)

The melting temperature (Tm) is the temperature at which half of the double-stranded oligonucleotide duplex dissociates into single strands. A higher Tm indicates a more stable duplex. 2'-O-modifications significantly increase the Tm of oligonucleotide duplexes, particularly RNA:RNA and DNA:RNA hybrids.

| Modification | Change in Melting Temperature (ΔTm) per Modification | Reference(s) |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 °C (for RNA:RNA duplexes) | [1] |

| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.6 °C | [2] |

Nuclease Resistance

The most significant advantage of 2'-O-modifications is the profound increase in resistance to degradation by nucleases. This is critical for in vivo applications where oligonucleotides are exposed to a variety of endo- and exonucleases.

| Modification | Nuclease Resistance Profile | Half-Life in 10% Fetal Bovine Serum (FBS) | Reference(s) |

| Unmodified Oligonucleotide | Rapidly degraded | < 24 hours | [3] |

| 2'-O-Methyl (2'-OMe) | High resistance to endonucleases; partial resistance to 3'-exonucleases. DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases. | > 72 hours | [1][3] |

| 2'-O-Methoxyethyl (2'-O-MOE) | Superior resistance to a broad spectrum of nucleases. | Significantly extended, often lasting for days. | [2][4] |

Experimental Protocols

Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)

This protocol outlines a method to assess the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Materials:

-

Modified and unmodified control oligonucleotides

-

Fetal Bovine Serum (FBS) or human serum

-

Phosphate-Buffered Saline (PBS)

-

Nuclease-free water

-

Urea

-

Acrylamide/Bis-acrylamide solution

-

Tris-Borate-EDTA (TBE) buffer

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Gel loading buffer (containing a tracking dye and a denaturant like formamide)

-

Staining agent (e.g., SYBR Gold or GelRed)

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.

-

Incubation with Serum:

-

For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction mixture containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).

-

Incubate the reactions at 37°C.

-

At each designated time point, take an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of gel loading buffer containing a strong denaturant (e.g., formamide or urea) and placing the sample on ice or freezing at -20°C.

-

-

Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea) in 1X TBE buffer.

-

Load the quenched samples from each time point onto the gel. Include a lane with the untreated oligonucleotide as a control.

-

Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable nucleic acid stain.

-

Visualize the gel using a gel imaging system.

-

Analyze the intensity of the full-length oligonucleotide band at each time point. The disappearance of this band over time indicates degradation. The half-life can be estimated as the time point at which the band intensity is 50% of the initial (time 0) intensity.

-

Thermal Denaturation (Melting Temperature) Analysis by UV Spectrophotometry

This protocol describes the determination of the melting temperature (Tm) of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.

Materials:

-

Complementary strands of the modified oligonucleotide

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

-

Quartz cuvettes with a 1 cm path length

Procedure:

-

Sample Preparation:

-

Anneal the complementary oligonucleotide strands by mixing them in equimolar amounts in the melting buffer.

-

Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

-

Dilute the duplex solution to a final concentration of approximately 0.5-1.0 µM in the melting buffer.

-

-

UV Absorbance Measurement:

-

Transfer the duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled holder.

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Program the instrument to slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).

-

Record the absorbance at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. This represents the point of the largest change in absorbance, corresponding to the temperature at which 50% of the duplex has denatured.[5]

-

Visualizations

Antisense Oligonucleotide (ASO) Mechanism of Action

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide (ASO).

Experimental Workflow for Serum Stability Assay

Caption: Workflow for determining oligonucleotide stability in serum using PAGE.

Conclusion

The strategic incorporation of 2'-O-modifications, such as 2'-O-Methyl and 2'-O-Methoxyethyl, is a cornerstone of modern oligonucleotide drug development and research. These modifications provide a powerful means to overcome the inherent instability of nucleic acids, leading to compounds with significantly enhanced thermal stability and, most critically, robust resistance to nuclease degradation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to effectively evaluate and utilize these essential chemical modifications in their pursuit of novel and effective oligonucleotide-based applications.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV thermal denaturation studies [bio-protocol.org]

Screening of 2-O-Derivative Libraries for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of natural products and other bioactive scaffolds by targeting the 2-hydroxyl group has emerged as a powerful strategy in drug discovery. The introduction of various functionalities at this position, creating a library of "2-O-" derivatives, can significantly modulate the parent molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the core methodologies involved in the synthesis and bioactivity screening of 2-O-derivative libraries. It is intended to serve as a practical resource for researchers engaged in the exploration of novel therapeutic agents.

I. Synthesis of this compoundDerivative Libraries

The generation of a diverse library of this compoundderivatives is the foundational step in the screening process. The Williamson ether synthesis is a robust and widely applicable method for the O-alkylation of hydroxyl groups and is particularly well-suited for creating libraries of this compoundether linked compounds.

Experimental Protocol: Williamson Ether Synthesis for Library Generation

This protocol outlines a general procedure for the parallel synthesis of a library of this compoundalkylated derivatives from a parent molecule containing an accessible hydroxyl group.

Materials:

-

Parent molecule with a free 2-hydroxyl group

-

A library of alkylating agents (e.g., alkyl halides, benzyl halides, prenyl halides)

-

Strong base (e.g., Sodium Hydride (NaH), Sodium Hydroxide (NaOH))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Reaction vessels (e.g., 96-well deep-well plates or individual reaction vials)

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Purification system (e.g., automated flash chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the parent molecule (1 equivalent) in the anhydrous solvent.

-

Deprotonation: Add the strong base (1.1-1.5 equivalents) portion-wise at 0°C. Allow the reaction to stir for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

-

Alkylation: To each reaction vessel, add a unique alkylating agent (1.2-2.0 equivalents) from the library.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time and temperature may need to be optimized for different substrates and alkylating agents.

-

Work-up: Upon completion, cool the reaction to 0°C and carefully quench with the quenching solution.

-

Extraction: Extract the aqueous layer with the extraction solvent (3 times). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over the drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify each derivative using an appropriate purification system to obtain the final compounds.

-

Characterization: Confirm the structure and purity of each derivative using analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

II. High-Throughput Screening for Bioactivity

High-throughput screening (HTS) enables the rapid evaluation of large compound libraries for a specific biological activity. Cell-based assays are commonly employed to assess the cytotoxic or other phenotypic effects of the newly synthesized this compoundderivatives.

Experimental Protocol: High-Throughput Cytotoxicity Screening using MTT Assay

This protocol describes a general method for screening a library of compounds for their cytotoxic effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile microplates

-

Library of this compoundderivatives dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette or automated liquid handling system

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-